molecular formula C12H10N4O3 B12910963 3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 78620-26-5

3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12910963
CAS No.: 78620-26-5
M. Wt: 258.23 g/mol
InChI Key: UHCVMQXYZAQXEN-UHFFFAOYSA-N
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Description

3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole-2-carbohydrazide with acetic anhydride, leading to the formation of the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell proliferation pathways by targeting specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

    1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.

    1,3,4-oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse pharmacological properties.

Uniqueness: 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of both benzimidazole and oxadiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

78620-26-5

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

3-acetyl-5-(1-methylbenzimidazol-2-yl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C12H10N4O3/c1-7(17)16-12(18)19-11(14-16)10-13-8-5-3-4-6-9(8)15(10)2/h3-6H,1-2H3

InChI Key

UHCVMQXYZAQXEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)OC(=N1)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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